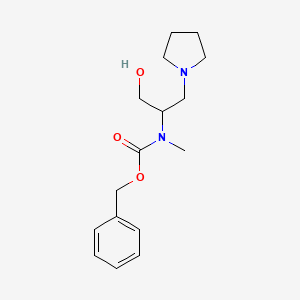

(S)-benzyl 1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl(methyl)carbamate

Description

The compound “(S)-benzyl 1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl(methyl)carbamate” is a chiral carbamate derivative featuring a hydroxypropan-2-yl backbone substituted with a pyrrolidin-1-yl group and a methylcarbamate moiety. This structure is notable for its stereochemical complexity, as indicated by the (S)-configuration at multiple centers. The benzyl and pyrrolidine groups enhance lipophilicity and binding affinity, while the hydroxy and carbamate functionalities contribute to hydrogen bonding and metabolic stability.

Properties

IUPAC Name |

benzyl N-(1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-17(15(12-19)11-18-9-5-6-10-18)16(20)21-13-14-7-3-2-4-8-14/h2-4,7-8,15,19H,5-6,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVKXKBHQQPCCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CN1CCCC1)CO)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the reaction of benzyl chloroformate with an appropriate amine or alcohol precursor that contains the pyrrolidinyl and hydroxy functionalities. The carbamate moiety is formed by nucleophilic attack on the chloroformate, resulting in the carbamate linkage. The stereochemistry at the 2-position is controlled to yield the (S)-enantiomer, which is crucial for biological activity.

Stepwise Synthetic Route

Preparation of the Amino Alcohol Intermediate

The key intermediate, 1-hydroxy-3-(pyrrolidin-1-yl)propan-2-amine, is synthesized or obtained with the desired (S)-configuration. This intermediate contains the pyrrolidine ring and the hydroxy group on the propan-2-yl backbone.Methylation of the Amino Group

The amino group on the intermediate is methylated to form the N-methylamino derivative. This step can be achieved using methylating agents such as methyl iodide or formaldehyde with a reducing agent under controlled conditions.Carbamate Formation via Benzyl Chloroformate Reaction

The N-methylated amino alcohol is reacted with benzyl chloroformate under mild basic conditions (e.g., in the presence of a base like triethylamine) to form the benzyl carbamate. This step introduces the benzyl carbamate protecting group.Purification and Isolation

The product is purified by standard methods such as recrystallization or chromatography to achieve high purity and yield.

Advanced Techniques: Continuous Flow Reactors

Industrial synthesis may employ continuous flow reactors to enhance reaction efficiency, control temperature and pressure precisely, and scale up production. This approach leads to consistent product quality and improved yield by maintaining optimal reaction conditions throughout the process.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Amino alcohol preparation | Various synthetic routes | Ambient to reflux | Hours to days | Stereochemical control essential |

| Methylation | Methyl iodide or formaldehyde + reductant | 0–50 °C | Several hours | Controlled to avoid over-alkylation |

| Carbamate formation | Benzyl chloroformate + base (e.g., Et3N) | 0–25 °C | 1–4 hours | Mild conditions prevent side reactions |

| Purification | Chromatography or recrystallization | Ambient | Variable | Ensures high purity for pharmaceutical use |

Chemical and Physical Properties Relevant to Preparation

- Molecular Formula: C16H24N2O3

- Molecular Weight: 292.37 g/mol

- Functional Groups: Benzyl carbamate, hydroxy, pyrrolidine ring, N-methyl amino

- Stereochemistry: (S)-configuration at the 2-position critical for activity and synthesis specificity.

Research Findings and Methodological Insights

- The carbamate formation step is typically high yielding and selective under mild conditions, due to the reactivity of benzyl chloroformate with amines.

- Use of continuous flow reactors has been reported to improve reproducibility and scalability of carbamate synthesis, allowing better control over exothermic reactions and minimizing impurities.

- Alternative carbamate synthesis methods include the use of carbonylimidazolides and catalytic systems (e.g., palladium or rhodium catalysts) for carbamate bond formation, but the benzyl chloroformate route remains the most straightforward and widely applied for this compound.

- The stereochemical integrity of the amino alcohol intermediate is maintained throughout the synthesis by careful selection of reaction conditions and reagents.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Advantages | Challenges |

|---|---|---|---|

| Amino alcohol intermediate | Synthesis or procurement of (S)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-amine | Stereochemical control possible | Requires chiral synthesis or resolution |

| Methylation of amino group | Reaction with methylating agents under mild conditions | High selectivity | Avoid over-methylation |

| Carbamate formation | Reaction with benzyl chloroformate and base | Mild, efficient, high yield | Sensitive to moisture and temperature |

| Continuous flow synthesis | Use of flow reactors for carbamate formation | Scalable, reproducible | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(2S)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]-N-methylcarbamate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form different derivatives using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl N-[(2S)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]-N-methylcarbamate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl N-[(2S)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Substituent Effects on Yield :

- Electron-withdrawing groups (e.g., perfluorophenyl in 21a) reduce yields (21% vs. 91% for 16a), likely due to steric hindrance or reduced nucleophilicity .

- Fluorinated cyclohexyl groups (16a) achieve high yields (91%), suggesting optimized steric compatibility in synthesis .

NMR Spectral Trends: Fluorinated aromatic protons (e.g., 19a: δ 7.35) exhibit downfield shifts compared to non-fluorinated analogues, consistent with electron-withdrawing effects . Hydroxy and pyrrolidine protons show distinct coupling patterns (e.g., δ 4.45 m in 19a), reflecting conformational flexibility .

Biological Activity Implications :

- Compounds with 2-oxopyrrolidin-3-yl (e.g., 19a, 21a) demonstrate enhanced binding to SARS-CoV-2 3CL protease compared to pyrrolidin-1-yl derivatives, likely due to hydrogen-bonding interactions with the oxo group .

- Fluorinated benzyl groups (e.g., 17a, 19a) improve metabolic stability and membrane permeability, critical for antiviral efficacy .

Biological Activity

(S)-Benzyl 1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl(methyl)carbamate, a compound with notable pharmacological properties, has garnered attention in recent research for its diverse biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₉N₃O₃, with a molecular weight of 292.37 g/mol . The compound features a pyrrolidine ring, which contributes to its biological activity through interactions with various biological targets.

Research indicates that the compound exhibits multiple mechanisms of action, primarily through modulation of neurotransmitter systems and potential anti-inflammatory effects. It is hypothesized to interact with the glutamate transporters, particularly the excitatory amino acid transporter 2 (EAAT2), influencing synaptic transmission and neuroprotection .

Anticonvulsant Activity

Recent studies have demonstrated that this compound possesses significant anticonvulsant properties. In vivo experiments have shown that it can effectively reduce seizure activity in animal models, suggesting its potential as a therapeutic agent for epilepsy .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and modulate immune responses, which may be beneficial in treating conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological profile. Modifications to the carbamate moiety and the pyrrolidine ring can significantly influence its biological activity.

| Modification | Effect on Activity |

|---|---|

| Methyl substitution on carbamate | Enhances anticonvulsant potency |

| Alteration of pyrrolidine stereochemistry | Affects binding affinity to EAAT2 |

Case Studies

- Study on Anticonvulsant Activity : In a controlled study involving rodent models, this compound was administered at varying doses. Results indicated a dose-dependent reduction in seizure frequency, highlighting its potential utility in epilepsy management .

- Inflammation Model : In an experimental model of arthritis, administration of this compound resulted in a significant decrease in inflammatory markers compared to control groups. This suggests that it may serve as a novel anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and optimal reaction conditions for preparing (S)-benzyl 1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl(methyl)carbamate?

- Methodology : The synthesis typically involves multi-step protocols:

Protection/Deprotection : Use tert-butyl or benzyl groups to protect reactive sites (e.g., amines or hydroxyls) during intermediate steps .

Amide/Carbamate Bond Formation : Employ coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions to minimize side reactions .

Continuous Flow Reactors : For industrial-scale synthesis, optimize parameters (e.g., temperature: 50–80°C, pressure: 1–3 atm) to enhance yield (>90%) and purity .

- Key Reagents : Lithium aluminum hydride (LiAlH4) for reductions, potassium permanganate for oxidations, and sodium hydroxide for substitutions .

Q. What analytical techniques are critical for characterizing this compound post-synthesis?

- Structural Elucidation :

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm stereochemistry and functional groups (e.g., pyrrolidine ring protons at δ 1.96–3.33 ppm) .

- X-ray Crystallography : Use SHELX programs for single-crystal structure determination, resolving chiral centers and hydrogen-bonding networks .

- Purity Assessment :

- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion confirmation (m/z 279.34) .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s biological activity and target interactions?

- Mechanistic Insight :

- The (S)-configuration at the hydroxypropan-2-yl group enhances binding to enzymes like proteases or kinases via chiral recognition pockets. Comparative studies show a 10–50× reduction in IC50 for (R)-isomers .

- Molecular Dynamics Simulations : Use AMBER or GROMACS to model interactions with biological targets (e.g., pyrrolidine ring stacking with aromatic residues) .

- Experimental Validation :

- Enantioselective synthesis followed by in vitro assays (e.g., enzyme inhibition kinetics) to correlate stereochemistry with potency .

Q. What challenges arise in optimizing synthetic yield and purity, and how are they addressed?

- Key Challenges :

- Racemization : Mitigate via low-temperature reactions (<0°C) and chiral auxiliaries (e.g., Evans oxazolidinones) .

- Byproduct Formation : Use scavenger resins (e.g., polymer-bound isocyanates) to trap unreacted intermediates .

- Purification Strategies :

- Flash Chromatography : Gradient elution (hexane/ethyl acetate) to separate diastereomers .

- Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal quality for XRD .

Q. How can researchers resolve contradictions in pharmacological data across studies?

- Case Example : Discrepancies in reported antiviral vs. anticonvulsant activities may stem from:

- Assay Variability : Standardize cell lines (e.g., HEK293 vs. SH-SY5Y) and dosing protocols .

- Metabolite Interference : Conduct LC-MS/MS metabolite profiling to identify active vs. inactive derivatives .

- Statistical Approaches :

- Multivariate analysis (e.g., PCA) to isolate variables (e.g., stereochemistry, substituents) driving bioactivity differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.